molecular formula C14H14O2 B13755687 2-Butanone, 1-(1-naphthyloxy)- CAS No. 73758-41-5

2-Butanone, 1-(1-naphthyloxy)-

Cat. No.: B13755687
CAS No.: 73758-41-5
M. Wt: 214.26 g/mol
InChI Key: QIWHGUWIXSKJKR-UHFFFAOYSA-N
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Description

2-Butanone, 1-(1-naphthyloxy)- is an organic compound that belongs to the class of ketones It is characterized by the presence of a butanone group attached to a naphthyloxy moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butanone, 1-(1-naphthyloxy)- typically involves the reaction of 1-naphthol with 2-butanone under specific conditions. One common method is the Williamson ether synthesis, where 1-naphthol is reacted with an alkyl halide in the presence of a base to form the naphthyloxy group. The reaction conditions often include the use of a phase transfer catalyst to enhance the reaction rate and selectivity .

Industrial Production Methods

Industrial production of 2-Butanone, 1-(1-naphthyloxy)- may involve large-scale synthesis using similar methods as described above. The use of continuous flow reactors and optimized reaction conditions can improve the yield and purity of the compound. Additionally, solid-liquid phase transfer catalysis can be employed to minimize waste and enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

2-Butanone, 1-(1-naphthyloxy)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups .

Scientific Research Applications

2-Butanone, 1-(1-naphthyloxy)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Butanone, 1-(1-naphthyloxy)- involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of various metabolites. It can also interact with cellular receptors and signaling pathways, influencing biological processes .

Comparison with Similar Compounds

Properties

CAS No.

73758-41-5

Molecular Formula

C14H14O2

Molecular Weight

214.26 g/mol

IUPAC Name

1-naphthalen-1-yloxybutan-2-one

InChI

InChI=1S/C14H14O2/c1-2-12(15)10-16-14-9-5-7-11-6-3-4-8-13(11)14/h3-9H,2,10H2,1H3

InChI Key

QIWHGUWIXSKJKR-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)COC1=CC=CC2=CC=CC=C21

Origin of Product

United States

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